molecular formula C12H14N2O2 B1301114 Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-49-5

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1301114
CAS RN: 81438-49-5
M. Wt: 218.25 g/mol
InChI Key: LNDVLHZORNVGPO-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound that serves as an important intermediate in the synthesis of various imidazo[1,2-a]pyridine compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The synthesis and characterization of related compounds have been extensively studied, providing insights into their molecular structures, synthesis methods, and physical and chemical properties.

Synthesis Analysis

The synthesis of related ethyl carboxylate compounds typically involves multi-step reactions. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was obtained through a three-step reaction process, which is indicative of the complexity involved in synthesizing such compounds . Similarly, various substituted ethyl carboxylates have been prepared through interactions with different reagents at room temperature, showcasing the versatility of synthetic approaches .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT). For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was optimized using DFT and found to be consistent with the crystal structure determined by single crystal X-ray diffraction . This consistency between theoretical and experimental results is crucial for confirming the molecular geometry of such compounds.

Chemical Reactions Analysis

The reactivity of ethyl carboxylate derivatives has been explored through various reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . This selective synthesis demonstrates the potential for creating a diverse array of compounds from a single intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods and quantum chemical calculations. For instance, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through heteronuclear double hydrogen bonding . Additionally, the molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal physicochemical properties .

Scientific Research Applications

Synthesis and Antituberculosis Activity

A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrated moderate to good antituberculosis activity in vitro. These derivatives were synthesized through multi-step reactions, indicating the potential of such compounds in developing antituberculosis drugs (Jadhav et al., 2016).

Catalytic Annulation Processes

Research on Ethyl 2-methyl-2,3-butadienoate undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst resulted in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This shows the compound's utility in organic synthesis, particularly in creating highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

Novel Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) revealed considerable activity against drug-sensitive/resistant MTB strains. This work highlights the potential for developing new antimycobacterial agents based on the structure of IMB-1402, a compound discovered in previous research (Lv et al., 2017).

Antioxidant Activity

Synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives demonstrated notable antioxidant activity compared to ascorbic acid. This suggests the applicability of such compounds in research focused on antioxidants and potentially in developing therapeutic agents (Zaki et al., 2017).

Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives

Research into the synthesis of spiro compounds, such as ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, revealed interesting NMR behavior in deuteriochloroform. This points towards the utility of these compounds in detailed NMR studies and possibly in materials science (Abe et al., 2010).

Safety and Hazards

The safety and hazards associated with Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate include harmful ingestion, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-5-6-8(2)14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDVLHZORNVGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371344
Record name ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81438-49-5
Record name ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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